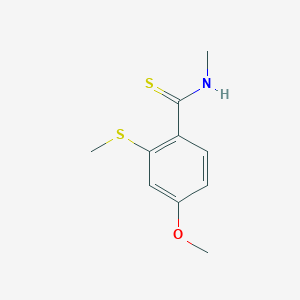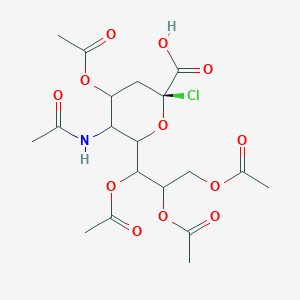
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. It is often present as the terminal sugar of glycoproteins . This compound is known for its significant role in biochemical research, particularly in the study of neuraminic acid derivatives and their applications.
Méthodes De Préparation
The synthesis of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate typically involves organic synthesis methods. One common method is the reaction of N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroethyl) mannitol . The reaction conditions often require specific temperature and solvent conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of neuraminic acid derivatives.
Biology: The compound is used to study the mechanisms of neuraminic acid derivatives in biological systems, including their role in cell recognition and signaling.
Industry: The compound is used in the production of glycoproteins and other biochemicals.
Mécanisme D'action
The mechanism of action of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate involves its role as a sialic acid intermediate. It interacts with specific molecular targets and pathways involved in cell recognition and signaling. The compound’s unique structure allows it to participate in various biochemical processes, including the inhibition of viral infections.
Comparaison Avec Des Composés Similaires
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate can be compared with other similar compounds such as:
N-Acetylneuraminic acid: This compound is a common sialic acid derivative used in similar applications.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: Another acetylated neuraminic acid derivative with similar properties.
Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate: A closely related compound used in biochemical research.
The uniqueness of this compound lies in its specific structural modifications, which enhance its utility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H26ClNO12 |
|---|---|
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
(2S)-5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26ClNO12/c1-8(22)21-15-13(30-10(3)24)6-19(20,18(27)28)33-17(15)16(32-12(5)26)14(31-11(4)25)7-29-9(2)23/h13-17H,6-7H2,1-5H3,(H,21,22)(H,27,28)/t13?,14?,15?,16?,17?,19-/m1/s1 |
Clé InChI |
XVXLPHBXADHTER-IJNOCJQWSA-N |
SMILES isomérique |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


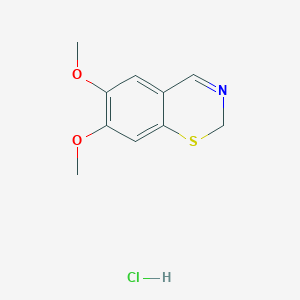
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
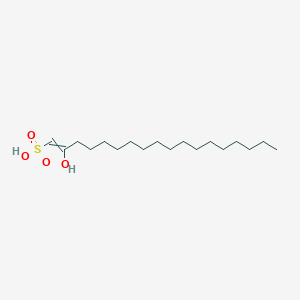
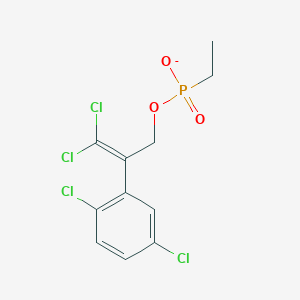
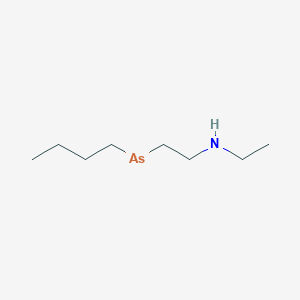
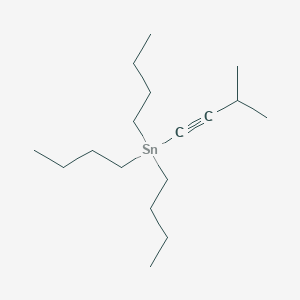
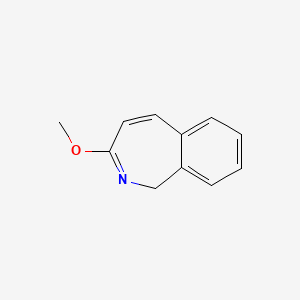
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
